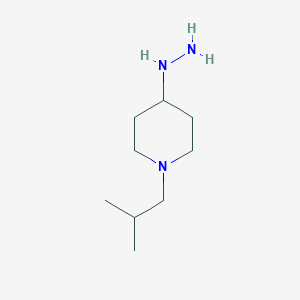

(1-Isobutyl-piperidin-4-YL)-hydrazine

Description

4-hydrazinyl-1-(2-methylpropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the hydrazinyl group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C9H21N3 |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

[1-(2-methylpropyl)piperidin-4-yl]hydrazine |

InChI |

InChI=1S/C9H21N3/c1-8(2)7-12-5-3-9(11-10)4-6-12/h8-9,11H,3-7,10H2,1-2H3 |

InChI Key |

OZZPCLMSUOBSKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCC(CC1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-1-(2-methylpropyl)piperidine typically involves the reaction of 1-(2-methylpropyl)piperidine with hydrazine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-hydrazinyl-1-(2-methylpropyl)piperidine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may employ more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazine group readily reacts with aldehydes or ketones to form hydrazones, which are intermediates for further cyclization.

Example Reaction

Applications

-

Hydrazones serve as precursors for heterocycles (e.g., pyrazoles, triazoles) via cyclocondensation (Source ).

-

Steric effects from the isobutyl group may influence regioselectivity in multi-component reactions.

Multi-Component Reactions

The compound participates in Ugi-type reactions, forming tetrazoles or other nitrogen-rich heterocycles.

Ugi Tetrazole Reaction

| Component | Role |

|---|---|

| Aldehyde/Ketone | Electrophilic component |

| Isocyanide | Nucleophilic component |

| TMS Azide | Azide source |

| Hydrazine Derivative | Nitrogen donor |

This method, demonstrated in Source , enables the synthesis of tetrazoles with potential pharmaceutical relevance.

Functionalization of the Hydrazine Group

The primary amine in the hydrazine moiety undergoes alkylation or acylation:

Acylation Example

Key Considerations

-

Steric hindrance from the isobutyl group may slow reaction kinetics.

-

Catalytic bases (e.g., triethylamine) enhance yields (Source ).

Oxidation Reactions

Hydrazines are prone to oxidation, forming diazenes or releasing nitrogen gas:

Oxidation Pathways

-

Mild Conditions : Formation of diazenes ().

-

Strong Oxidants : Degradation to and piperidine derivatives.

Implications

-

Requires inert storage conditions (e.g., under nitrogen) to prevent decomposition.

Pharmaceutical Intermediate

The compound serves as a precursor for bioactive molecules:

-

Guanidine Derivatives : Reaction with cyanamide derivatives yields cyanoguanidines, which are explored as kinase inhibitors (Source ).

-

Heterocyclic Scaffolds : Used in NLRP3 inflammasome inhibitors (Source ) or histamine receptor antagonists (Source ).

Challenges and Considerations

-

Steric Effects : The isobutyl group may hinder reactions at the piperidine 4-position.

-

Solubility : Polar aprotic solvents (e.g., DMF) improve reactivity in bulky systems.

-

Stability : Hydrazine derivatives are hygroscopic and require anhydrous handling.

Scientific Research Applications

4-hydrazinyl-1-(2-methylpropyl)piperidine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-1-(2-methylpropyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-hydrazinyl-1-methylpiperidine

- 4-hydrazinyl-1-ethylpiperidine

- 4-hydrazinyl-1-propylpiperidine

Uniqueness

4-hydrazinyl-1-(2-methylpropyl)piperidine is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from other similar compounds.

Biological Activity

(1-Isobutyl-piperidin-4-YL)-hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₈N₂

- Molecular Weight : 182.28 g/mol

The compound features a piperidine ring substituted with an isobutyl group and a hydrazine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazine compounds show significant antimicrobial properties against various pathogens. For instance, hydrazine derivatives have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antioxidant Properties : Compounds containing hydrazine groups are known to exhibit antioxidant activity. This activity is crucial for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases .

- Cytotoxicity : Some studies have reported that hydrazine derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Hydrazine compounds are known to inhibit enzymes involved in metabolic pathways. For example, they may act as inhibitors of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism .

- Interaction with Cellular Targets : The piperidine structure allows for interaction with various cellular receptors and proteins, potentially modulating signaling pathways related to cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antibacterial effects against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 50 µg/mL, indicating a promising lead for further development into antimicrobial agents .

Case Study: Antioxidant Activity

In vitro assays showed that the compound exhibited a dose-dependent increase in antioxidant capacity measured by DPPH radical scavenging activity. At concentrations above 100 µM, it significantly reduced oxidative stress markers in cultured cells .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing (1-isobutyl-piperidin-4-yl)-hydrazine in laboratory settings?

Methodological Answer: The synthesis typically involves a multi-step process:

Step 1 : React piperidine with isobutyl chloride under basic conditions (e.g., K₂CO₃) to form 1-isobutylpiperidine.

Step 2 : Introduce the hydrazine group via nucleophilic substitution. For example, treat 1-isobutylpiperidine-4-yl intermediates (e.g., 4-chloro derivatives) with hydrazine hydrate (99%) under reflux in ethanol for 3–6 hours .

Purification : Recrystallize the product from ethanol or use column chromatography. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Advanced Research Question

Q. Q2. How can computational methods optimize the catalytic efficiency of hydrazine derivatives in ring-opening metathesis reactions?

Methodological Answer:

- DFT Studies : Perform density functional theory (DFT) calculations to map the reaction pathway, focusing on transition states and activation barriers. Evidence suggests that bicyclic hydrazines (e.g., [2.2.2]-bicyclic structures) lower the cycloreversion energy barrier compared to [2.2.1] systems .

- Catalyst Design : Prioritize hydrazines with electron-donating substituents to stabilize transition states. Experimental validation using optimized conditions (e.g., THF solvent, 60°C) can confirm computational predictions.

Basic Research Question

Q. Q3. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify N–H stretches near 3350 cm⁻¹ and C–N vibrations at ~1100 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : Piperidine protons appear as multiplets at δ 1.5–3.5 ppm. The isobutyl group shows a triplet (δ 0.9 ppm) and septet (δ 2.0 ppm) .

- ¹³C NMR : Piperidine carbons resonate at 40–60 ppm; hydrazine carbons appear at 60–70 ppm.

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Question

Q. Q4. How to address discrepancies in reaction yields when synthesizing hydrazine derivatives under varying conditions?

Methodological Answer:

- Design of Experiments (DOE) : Use factorial design to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, refluxing in ethanol vs. methanol may alter yields by 15–20% due to solvent polarity effects .

- Contradiction Analysis : If yields drop at higher temperatures, investigate side reactions (e.g., over-oxidation) via LC-MS. Adjust hydrazine hydrate equivalents (1.5–2.0 molar ratios) to minimize byproducts.

Basic Research Question

Q. Q5. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Hazard Mitigation : The compound may cause skin/eye irritation (GHS Category 2/2A). Neutralize spills with 5% acetic acid and dispose via hazardous waste protocols .

Advanced Research Question

Q. Q6. What strategies enhance the stability of hydrazine derivatives during storage?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Avoid exposure to moisture, which can hydrolyze the hydrazine group .

- Stability Monitoring : Use periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradation products.

Basic Research Question

Q. Q7. How to confirm the purity of synthesized this compound?

Methodological Answer:

- HPLC : Employ a reverse-phase C18 column with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .

- Melting Point : Compare observed melting points with literature values (if available).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Advanced Research Question

Q. Q8. What are the mechanistic pathways for hydrazine derivatives in Fischer indole synthesis?

Methodological Answer:

- Mechanism : this compound reacts with ketones to form hydrazones, which undergo acid-catalyzed [3,3]-sigmatropic rearrangement to generate indole derivatives.

- Optimization : Use p-toluenesulfonic acid (PTSA) in toluene at 110°C for 12 hours. LC-MS can track intermediate hydrazone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.